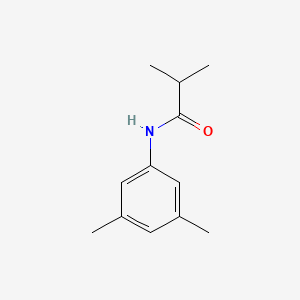
5-(2-furyl)-4-(4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest belongs to the class of 1,2,4-triazole derivatives, which are known for their wide range of biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound “5-(2-furyl)-4-(4-isopropoxybenzyl)-4H-1,2,4-triazole-3-thiol” has not been directly studied, research on similar 1,2,4-triazole derivatives provides valuable insights into their synthesis, structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves multistep organic reactions, including cyclization, condensation, and substitution reactions. These compounds can be synthesized from various precursors, such as thiosemicarbazides, via cyclization reactions under specific conditions to form the triazole ring. Experimental and theoretical structural studies on similar compounds have been conducted, highlighting the importance of density functional theory (DFT) calculations in predicting synthesis outcomes and energetic feasibility at room temperature (Srivastava et al., 2016).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including tautomeric forms, is commonly analyzed using X-ray diffraction and molecular modeling techniques. These studies reveal the geometric parameters, conformations, and relative stability of different tautomeric species. For example, the thione form of related compounds has been shown to be more stable than the thiol form, with DFT calculations providing accurate reproductions of the geometric and conformational features (Karayel & Özbey, 2008).
Chemical Reactions and Properties
1,2,4-triazole derivatives undergo various chemical reactions, including aminomethylation and cyanoethylation, which affect their chemical properties and biological activities. These reactions often occur at the nitrogen atom of the triazole ring, leading to the formation of novel compounds with potential applications in medicine and chemistry (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and storage. The crystallization of these compounds in different systems and the formation of hydrates or solvates can significantly affect their physical stability and reactivity. X-ray crystallography provides detailed information on the crystalline structure and hydrogen bonding patterns, which are essential for understanding the physical properties (Zareef et al., 2008).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives, including their reactivity, stability, and interactions with biological targets, are influenced by their molecular structure and functional groups. Theoretical and experimental studies on these compounds provide insights into their electronic properties, molecular electrostatic potential surfaces, and potential biological activities. For instance, DFT calculations and spectral analyses help in understanding the electronic transitions and chemical reactivity of these compounds (Srivastava et al., 2016).
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-4-[(4-propan-2-yloxyphenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11(2)21-13-7-5-12(6-8-13)10-19-15(17-18-16(19)22)14-4-3-9-20-14/h3-9,11H,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCGHYZYWPXAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)
![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)

![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)
![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)
![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)
![4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5699844.png)
![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]piperidine](/img/structure/B5699847.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5699853.png)